molecular formula C11H7F3N4OS2 B2881868 N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 341965-41-1

N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B2881868
CAS RN: 341965-41-1
M. Wt: 332.32
InChI Key: SGOSSUVDJFJWKC-UHFFFAOYSA-N
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Description

“N-(1,2,3-thiadiazol-4-ylcarbonyl)-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound that contains a thiadiazole ring, a trifluoromethyl group, and a thiourea group. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. The trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the trifluoromethyl group, and the thiourea group. The electronic and steric effects of these groups would likely influence the chemical behavior of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiadiazole, trifluoromethyl, and thiourea groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity .

Future Directions

The study of thiadiazole derivatives is an active area of research, given their potential biological activities. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-2-1-3-7(4-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOSSUVDJFJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CSN=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

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